molecular formula C15H14F2N6O B2467747 N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine CAS No. 1251687-22-5

N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine

Cat. No.: B2467747
CAS No.: 1251687-22-5
M. Wt: 332.315
InChI Key: ZZVQOYKIKWBOJQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a difluorophenyl group and a morpholino group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of 3,4-difluoronitrobenzene as a precursor, which is then reduced to the corresponding amine.

    Attachment of the Morpholino Group: The morpholino group is introduced through a substitution reaction, typically using morpholine and a suitable leaving group on the purine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the difluorophenyl and morpholino groups distinguishes this compound from other purine derivatives.
  • Its unique structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O/c16-10-2-1-9(7-11(10)17)20-15-21-13-12(18-8-19-13)14(22-15)23-3-5-24-6-4-23/h1-2,7-8H,3-6H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVQOYKIKWBOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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